![molecular formula C16H26N2O13P2 B1262435 dTDP-beta-L-rhodinose](/img/structure/B1262435.png)
dTDP-beta-L-rhodinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-beta-L-rhodinose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Enzymatic Synthesis and Biosynthetic Pathways:
dTDP-beta-L-rhodinose is a critical precursor in the biosynthesis of various glycoconjugates in bacterial cell walls. The synthesis of dTDP-L-rhamnose, derived from dTDP-beta-L-rhodinose, involves a four-enzyme pathway, which is absent in humans, making it a target for therapeutic intervention. Enzymes like dTDP-D-glucose 4,6-dehydratase (RmlB) play a vital role in this biosynthetic pathway, providing structural insights for potential drug development against pathogenic bacteria (Allard et al., 2001).
RmlC, another enzyme in the dTDP-L-rhamnose pathway, represents a new class of epimerase. It catalyzes the epimerization at two carbon centers of the sugar ring, contributing to the formation of dTDP-L-rhamnose. Its unique structure and mechanism differentiate it from other epimerases, offering a potential target for designing new therapeutic agents (Giraud et al., 2000).
Applications in Antibiotic and Antitumor Drugs:
The dTDP-activated 2,6-dideoxyhexoses synthesized using enzymes from the dTDP-beta-L-rhamnose biosynthetic pathway in Salmonella enterica are crucial for the biosynthesis of polyketides and other antibiotic/antitumor drugs. These compounds serve as donor substrates for glycosyltransferases, playing a significant role in the production of hybrid antibiotics and potentially enhancing the glycosylation potential of bacterial glycosyltransferases (Amann et al., 2001).
Enzymes involved in the synthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses, like dTDP-6-deoxy-l-talose reductase, are identified in bacteria and are essential for the biosynthesis of specific polysaccharide antigens. These enzymes and their products, such as dTDP-6-deoxy-l-talose, are not commonly found in other bacteria, signifying a unique biosynthetic pathway that could be targeted for the development of novel antibiotics (Nakano et al., 2000).
properties
Product Name |
dTDP-beta-L-rhodinose |
---|---|
Molecular Formula |
C16H26N2O13P2 |
Molecular Weight |
516.33 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
ANSAJFYVUGUZQP-QEHJDLSMSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.